molecular formula C18H29ClN4O B1668080 Butalamine hydrochloride CAS No. 56974-46-0

Butalamine hydrochloride

Cat. No.: B1668080
CAS No.: 56974-46-0
M. Wt: 352.9 g/mol
InChI Key: ZCEDBAQIHPGWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butalamine hydrochloride involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to optimize the production efficiency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Butalamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions include various amine derivatives and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butalamine hydrochloride has several scientific research applications:

Mechanism of Action

The primary mechanism of action of butalamine hydrochloride involves its ability to relax smooth muscle tissues by interfering with calcium ion channels. By inhibiting the influx of calcium ions, it reduces the contractile activity of smooth muscles, leading to vasodilation and improved blood flow. This mechanism is beneficial in conditions such as hypertension and angina pectoris .

Comparison with Similar Compounds

Similar Compounds

    Butylamine: A simpler amine with similar basic properties but lacking the vasodilatory effects.

    Phenylbutazone: Another compound with anti-inflammatory properties but different mechanisms of action.

    Oxadiazole Derivatives: Compounds with similar structural features but varying pharmacological effects.

Uniqueness

Butalamine hydrochloride is unique due to its specific molecular structure that enables it to effectively interact with biological targets, particularly in the cardiovascular system. Its ability to inhibit calcium ion influx and promote smooth muscle relaxation distinguishes it from other similar compounds .

Properties

IUPAC Name

dibutyl-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]ethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O.ClH/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEDBAQIHPGWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH+](CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28875-47-0, 56974-46-0
Record name 1,2-Ethanediamine, N1,N1-dibutyl-N2-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28875-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butalamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056974460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butalamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Butalamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Butalamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Butalamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Butalamine hydrochloride
Reactant of Route 6
Butalamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.